molecular formula C18H16N2O2 B14334688 Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- CAS No. 111837-52-6

Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)-

Cat. No.: B14334688
CAS No.: 111837-52-6
M. Wt: 292.3 g/mol
InChI Key: VGLKWFIRMLZXIE-UHFFFAOYSA-N
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Description

Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- is a complex organic compound that features a pyrazole ring and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- typically involves the cyclization of chalcones with hydrazine hydrate in acetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxirane ring, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in the formation of azides or thiol derivatives.

Scientific Research Applications

Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- is unique due to its combination of a pyrazole ring and an oxirane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methanone, specifically the compound (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)-, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer activities as supported by various studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with an oxirane moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC16H16N2O2
Molecular Weight284.31 g/mol
Density1.36 g/cm³
Boiling Point472.3 °C
Flash Point239.4 °C

Antioxidant Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit substantial antioxidant activities. For instance, molecular docking simulations indicated that these compounds can effectively scavenge free radicals and inhibit oxidative stress markers in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- has been highlighted in several research articles. One study utilized molecular docking to show that the compound can inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases .

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives. The compound has shown promising results against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF71.88 ± 0.11
HCT1160.39 ± 0.06
B16-F100.57 ± 0.03

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism behind the biological activity of this compound primarily involves:

  • Electrophilic Nature : The presence of electron-withdrawing groups enhances the electrophilic character, facilitating interaction with biological macromolecules.
  • Molecular Docking : Computational studies suggest that the compound binds effectively to target proteins involved in inflammation and cancer progression, leading to reduced activity of these pathways .

Case Studies

A notable case study involved testing various pyrazole derivatives against cancer cell lines, where (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- was included in a broader analysis of structural analogs. The study found that modifications to the pyrazole core significantly influenced anticancer potency, with specific substitutions improving efficacy against MCF7 and HCT116 cells .

Properties

CAS No.

111837-52-6

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-(3-phenyloxiran-2-yl)methanone

InChI

InChI=1S/C18H16N2O2/c21-16(18-17(22-18)13-9-5-2-6-10-13)15-14(11-19-20-15)12-7-3-1-4-8-12/h1-10,14,17-19H,11H2

InChI Key

VGLKWFIRMLZXIE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NN1)C(=O)C2C(O2)C3=CC=CC=C3)C4=CC=CC=C4

solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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